molecular formula C6H10N2O B2813902 4-Methyl-4,6-diazaspiro[2.4]heptan-5-one CAS No. 1338493-29-0

4-Methyl-4,6-diazaspiro[2.4]heptan-5-one

Cat. No.: B2813902
CAS No.: 1338493-29-0
M. Wt: 126.159
InChI Key: FAWWXHMELJVTGH-UHFFFAOYSA-N
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Description

4-Methyl-4,6-diazaspiro[2.4]heptan-5-one (CID 124133789) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms in its heterocyclic framework. Its molecular formula is C₆H₁₀N₂O, and it adopts a spiro[2.4]heptane core, where a five-membered ring (pyrrolidine-like) and a two-membered cyclopropane ring share a single atom . The compound’s SMILES string, CN1CC2(CC2)NC1=O, highlights the methyl group substitution at the 4-position and the ketone at the 5-position.

Notably, a structurally similar compound, 4-methyl-5,6-diazaspiro[2.4]hept-4-en-7-one (CAS 7721-57-5, C₆H₈N₂O), differs in the position of the ketone group and the presence of an unsaturated bond, leading to distinct physicochemical properties (e.g., molecular weight: 124.14 vs. 124.14 g/mol) . This underscores the importance of precise nomenclature in differentiating spirocyclic analogs.

Properties

IUPAC Name

4-methyl-4,6-diazaspiro[2.4]heptan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-5(9)7-4-6(8)2-3-6/h2-4H2,1H3,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWWXHMELJVTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338493-29-0
Record name 4-methyl-4,6-diazaspiro[2.4]heptan-5-one
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Preparation Methods

The synthesis of 4-Methyl-4,6-diazaspiro[2.4]heptan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a diazoketone, in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often require specialized equipment and rigorous quality control to ensure consistency and safety .

Chemical Reactions Analysis

4-Methyl-4,6-diazaspiro[2.4]heptan-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the spiro junction, where nucleophiles replace specific functional groups.

Scientific Research Applications

4-Methyl-4,6-diazaspiro[2.4]heptan-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4,6-diazaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Spiro[2.4]heptane Cores

The spiro[2.4]heptane motif is shared among several compounds, but heteroatom placement and substituents dictate their biological and chemical profiles:

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Application Reference(s)
4-Methyl-4,6-diazaspiro[2.4]heptan-5-one C₆H₁₀N₂O Methyl at 4-position, ketone at 5-position Potential pharmaceutical intermediate
4,4-Dimethyl-1-oxaspiro[2.4]heptan-5-one C₇H₁₀O₂ Oxygen atom in place of nitrogen, dimethyl Synthetic intermediate; no bioactivity reported
6-Oxa-4-azaspiro[2.4]heptan-5-one C₅H₇NO₂ Oxa (oxygen) and aza (nitrogen) heteroatoms Pharmaceutical intermediate
(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one C₁₄H₁₈N₂O₂ Methoxybenzyl substitution, amino group Undisclosed therapeutic potential

Key Observations :

  • Substituent Effects : The addition of aromatic groups (e.g., methoxybenzyl in ) may enhance lipophilicity and receptor affinity compared to the simpler methyl group in the target compound.

Table: Cytotoxicity Data for Spiroisoxazoline Compounds

Compound Cell Line (U937 Lymphoma) IC₅₀ (24 h) Selectivity vs. Normal Cells
YA2 U937 119 µM High (minimal normal cell toxicity)
YA3 U937 92 µM High

Structural-Activity Insights :

  • Ring Size and Complexity: Larger spiro systems (e.g., spiro[4.4]nonane in YA2/YA3) may allow for better interaction with cellular targets like kinases or apoptosis regulators.
  • Functional Groups : The benzyl and ester groups in YA2/YA3 likely contribute to membrane permeability and target specificity, features absent in the target compound .

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